molecular formula C10H15N3O B15256452 6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide

6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No.: B15256452
M. Wt: 193.25 g/mol
InChI Key: OXSQMPPYUIXYGQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide (CAS: 1540101-62-9) is a pyridine-derived compound featuring an aminomethyl substituent at the 6-position and an isopropylamide group at the 3-position. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol . This compound is listed as a research chemical with applications in drug discovery and chemical synthesis .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

6-(aminomethyl)-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H15N3O/c1-7(2)13-10(14)8-3-4-9(5-11)12-6-8/h3-4,6-7H,5,11H2,1-2H3,(H,13,14)

InChI Key

OXSQMPPYUIXYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the pyridine ring are reacted together.

    Formation of the Carboxamide: The carboxamide group can be introduced by reacting the pyridine derivative with isopropylamine and a suitable carboxylating agent, such as carbonyl diimidazole.

Industrial Production Methods

Industrial production of 6-(aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are common.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amines or piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound is compared to pyridine-3-carboxamide derivatives with variations in substituents and functional groups. Key analogs include:

Table 1: Structural Comparison of Pyridine-3-carboxamide Derivatives
Compound Name Molecular Formula Molecular Weight Substituents (Pyridine Ring) Amide Group CAS Number
Target Compound C₁₀H₁₅N₃O 193.25 6-aminomethyl N-(propan-2-yl) 1540101-62-9
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide C₁₄H₁₉ClN₂O₃ 298.76 6-chloro, 5-pivalamido N-methoxy-N-methyl 1852925-49-7
N-(3-(tert-Butyldimethylsilyloxy)propyl)pyridin-2-yl)pivalamide C₂₀H₃₆N₂O₂Si 364.60 3-(silyloxy)propyl N-pivalamide 1852925-51-1
6-[(1,3-Benzothiazol-6-yl)amino]-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-4-[(propan-2-yl)amino]pyridine-3-carboxamide C₁₉H₂₄FN₇O₂S 401.45 6-benzothiazolyl, 4-isopropylamino N-fluorinated hydroxyalkyl Not provided

Key Observations :

  • Aminomethyl vs. Halogenated Substituents: The target’s 6-aminomethyl group contrasts with halogenated analogs (e.g., 6-chloro in Table 1). Aminomethyl enhances water solubility and reactivity for further functionalization, whereas halogens like chlorine increase lipophilicity and stability .
  • Amide Group Variations : The isopropylamide in the target differs from bulkier groups like pivalamide (tert-butyl) or fluorinated hydroxyalkyl chains. Bulky groups may reduce metabolic clearance but increase steric hindrance in binding interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide N-(3-silyloxypropyl)pivalamide
Molecular Weight (g/mol) 193.25 298.76 364.60
LogP (Estimated) ~1.2 ~3.5 ~4.8
Hydrogen Bond Donors 2 1 1
Hydrogen Bond Acceptors 4 5 4

Analysis :

  • The target’s lower molecular weight and LogP suggest better aqueous solubility compared to halogenated or silylated analogs, which are more lipophilic .

Biological Activity

6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer immunotherapy and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with an aminomethyl group and an isopropyl group attached to the nitrogen atom of the carboxamide functional group. Its molecular formula is C_{11}H_{15}N_{3}O, and it has a molecular weight of 193.25 g/mol. The compound is identified by its CAS number 1540101-62-9, which facilitates its recognition in scientific literature.

Research indicates that 6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide acts primarily as an inhibitor of programmed cell death protein 1 (PD-1). PD-1 is a critical checkpoint in the immune system that regulates T-cell responses. By blocking PD-1 interactions, this compound may enhance T-cell activity against tumors, making it a promising candidate for cancer treatment strategies.

1. Cancer Immunotherapy

The compound's role as a PD-1 inhibitor suggests significant implications for cancer immunotherapy. Studies have shown that it can enhance the immune response against various tumor types by increasing T-cell proliferation and cytokine production. This mechanism aligns with the growing interest in checkpoint inhibitors as therapeutic agents in oncology.

2. Anti-inflammatory Effects

In addition to its anticancer properties, 6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide has demonstrated anti-inflammatory effects. Research has indicated its potential to modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Comparative Analysis with Related Compounds

To better understand the unique properties of 6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide, it is useful to compare it with structurally similar compounds:

Compound Name Structure Highlights Unique Features
N-(4-Hydroxyphenyl)-pyridine-3-carboxamideHydroxy group on phenyl ringPotential antioxidant properties
N-(phenyl)-pyridine-2-carboxamidePhenyl substituent at nitrogenEnhanced lipophilicity
5-Amino-N-(propan-2-yl)pyridine-2-carboxamideAmino group at position 5Increased reactivity due to additional amino group

The unique combination of the aminomethyl and isopropyl groups in 6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide enhances its specificity and efficacy as a therapeutic agent compared to these analogs.

Case Study: PD-1 Inhibition

In a study focusing on PD-1 inhibitors, 6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide was evaluated for its binding affinity to PD-1. The results indicated a significant reduction in PD-1/PD-L1 interactions, leading to enhanced T-cell activation in vitro. This finding supports the potential application of this compound in combination therapies for cancer treatment.

Case Study: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory properties of this compound using carrageenan-induced paw edema models in rats. The results showed that administration of 6-(Aminomethyl)-N-(propan-2-yl)pyridine-3-carboxamide significantly reduced inflammation markers compared to control groups, suggesting its utility in treating inflammatory conditions .

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